7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione
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Overview
Description
7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is a nitrogen-containing heterocyclic compound. It consists of a pyrrolizine ring system with a thione group at the 3-position and a methyl group at the 7-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-substituted pyrroles with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with cyclization catalyzed by cesium carbonate in dimethyl sulfoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methyl group or other positions on the pyrrolizine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial or anti-inflammatory properties, are of interest for drug development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with sulfur-containing enzymes or proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar pyrrole ring structure and exhibit various biological activities.
Thiazole and thiazine derivatives: These compounds also contain sulfur and nitrogen atoms and have similar chemical reactivity.
Uniqueness
7-Methyl-1,2,5,6-tetrahydro-3H-pyrrolizine-3-thione is unique due to its specific combination of a pyrrolizine ring with a thione group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
651043-98-0 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
7-methyl-1,2,5,6-tetrahydropyrrolizine-3-thione |
InChI |
InChI=1S/C8H11NS/c1-6-4-5-9-7(6)2-3-8(9)10/h2-5H2,1H3 |
InChI Key |
NCPMRPFLBXVIJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=S)N2CC1 |
Origin of Product |
United States |
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